2-(Difluoromethyl)-3,7-dimethyl-1-benzofuran-5-carboxylic acid
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Overview
Description
The difluoromethyl group (CF2H) is a functional group in organic chemistry. It is characterized by two fluorine atoms bonded to a carbon atom, which is also bonded to a hydrogen atom . This group is known for its ability to modulate the properties of bioactive molecules, making it useful in drug discovery .
Synthesis Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .Chemical Reactions Analysis
Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(difluoromethyl)-3,7-dimethyl-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O3/c1-5-3-7(12(15)16)4-8-6(2)10(11(13)14)17-9(5)8/h3-4,11H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWGXBGISNSDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2C)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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